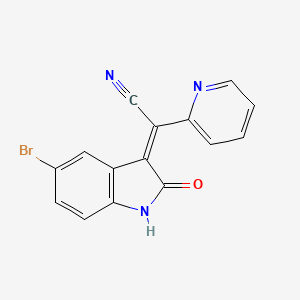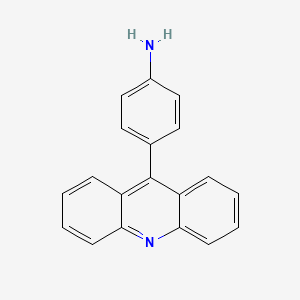
(2E)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-pyridin-2-ylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-pyridin-2-ylacetonitrile is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring, a nitrile group attached to a pyridine ring, and a conjugated system that includes a carbonyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-pyridin-2-ylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole, pyridine-2-carbaldehyde, and malononitrile.
Condensation Reaction: The key step in the synthesis is a condensation reaction between 5-bromoindole and pyridine-2-carbaldehyde in the presence of a base such as piperidine. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization with malononitrile under basic conditions to form the final product, this compound.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Scale-up processes also focus on cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
(2E)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-pyridin-2-ylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学研究应用
(2E)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-pyridin-2-ylacetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of (2E)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-pyridin-2-ylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of enzymes. Additionally, the presence of the bromine atom and nitrile group can enhance its binding affinity to specific receptors, leading to biological effects such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
(2E)-2-(5-chloro-2-oxo-1H-indol-3-ylidene)-2-pyridin-2-ylacetonitrile: Similar structure with a chlorine atom instead of bromine.
(2E)-2-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-pyridin-2-ylacetonitrile: Similar structure with a fluorine atom instead of bromine.
(2E)-2-(5-methyl-2-oxo-1H-indol-3-ylidene)-2-pyridin-2-ylacetonitrile: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of (2E)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-pyridin-2-ylacetonitrile lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, which can improve their ability to cross cell membranes and interact with intracellular targets.
属性
分子式 |
C15H8BrN3O |
|---|---|
分子量 |
326.15 g/mol |
IUPAC 名称 |
(2E)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-pyridin-2-ylacetonitrile |
InChI |
InChI=1S/C15H8BrN3O/c16-9-4-5-13-10(7-9)14(15(20)19-13)11(8-17)12-3-1-2-6-18-12/h1-7H,(H,19,20)/b14-11- |
InChI 键 |
GUVYOPZXHYTYOY-KAMYIIQDSA-N |
手性 SMILES |
C1=CC=NC(=C1)/C(=C\2/C3=C(C=CC(=C3)Br)NC2=O)/C#N |
规范 SMILES |
C1=CC=NC(=C1)C(=C2C3=C(C=CC(=C3)Br)NC2=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B10802192.png)
![3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B10802197.png)
![2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one](/img/structure/B10802214.png)

![2-(cyclohexylamino)-N-[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B10802219.png)
![3-[4-[(5-Oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]-3-phenylpyrazol-1-yl]propanenitrile](/img/structure/B10802220.png)

![3-phenyl-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadecan-4-one](/img/structure/B10802235.png)

![6-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B10802241.png)

![3-[3-(4-fluorophenyl)-4-[(Z)-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]pyrazol-1-yl]propanenitrile](/img/structure/B10802261.png)
![(4-Fluoro-3-morpholin-4-ylsulfonylphenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B10802263.png)

